molecular formula C21H24ClN3O2 B8636931 3-(1-(2-(4-Chlorophenyl)-2-hydroxyethyl)-4-piperidinyl)-3,4-Dihydro-2(1H)-quinazolinone CAS No. 79106-45-9

3-(1-(2-(4-Chlorophenyl)-2-hydroxyethyl)-4-piperidinyl)-3,4-Dihydro-2(1H)-quinazolinone

Cat. No. B8636931
Key on ui cas rn: 79106-45-9
M. Wt: 385.9 g/mol
InChI Key: ORFSHJLTINQEGN-UHFFFAOYSA-N
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Patent
US04344948

Procedure details

In this example, 2.70 g of 1-(4-chlorobenzoylmethyl)-4-[3,4-dihydro-2(1H)-quinazolinon-3-yl]-piperidine and 150 ml of methanol are mixed and stirred at room temperature. To the stirred mixture, 2.0 g of sodium borohydride is added over a period of 5 hours. Then, the resultant mixture is stirred overnight at room temperature. The white crystals deposited are separated by filtration, successively washed with methanol and water and dried to obtain 2.07 g of a crude product. The crude product is recrystallized from a mixed solvent of chloroform and ethanol to obtain 1.59 g of the desired product.
Name
1-(4-chlorobenzoylmethyl)-4-[3,4-dihydro-2(1H)-quinazolinon-3-yl]-piperidine
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:27]=[CH:26][C:5]([C:6]([CH2:8][N:9]2[CH2:14][CH2:13][CH:12]([N:15]3[CH2:24][C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[NH:17][C:16]3=[O:25])[CH2:11][CH2:10]2)=[O:7])=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:27]=[CH:26][C:5]([CH:6]([OH:7])[CH2:8][N:9]2[CH2:10][CH2:11][CH:12]([N:15]3[CH2:24][C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[NH:17][C:16]3=[O:25])[CH2:13][CH2:14]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(4-chlorobenzoylmethyl)-4-[3,4-dihydro-2(1H)-quinazolinon-3-yl]-piperidine
Quantity
2.7 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)CN2CCC(CC2)N2C(NC3=CC=CC=C3C2)=O)C=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white crystals deposited are separated by filtration
WASH
Type
WASH
Details
successively washed with methanol and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 2.07 g of a crude product
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from a mixed solvent of chloroform and ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN1CCC(CC1)N1C(NC2=CC=CC=C2C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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